molecular formula C18H17FN4O B11032200 4-Amino-1-(3-fluorophenyl)-3,7-dimethyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one

4-Amino-1-(3-fluorophenyl)-3,7-dimethyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one

Cat. No.: B11032200
M. Wt: 324.4 g/mol
InChI Key: FSIUUTRLHGCCKI-UHFFFAOYSA-N
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Description

4-Amino-1-(3-fluorophenyl)-3,7-dimethyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one is a heterocyclic compound that belongs to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(3-fluorophenyl)-3,7-dimethyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of 4-[(4-fluorophenyl)amino]-1-methyl-1H-pyrazole-5-carboxylic acid under specific conditions . The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes large-scale reactions with controlled parameters such as temperature, pressure, and reaction time. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(3-fluorophenyl)-3,7-dimethyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoloquinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

4-Amino-1-(3-fluorophenyl)-3,7-dimethyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-1-(3-fluorophenyl)-3,7-dimethyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-1-(3-fluorophenyl)-3,7-dimethyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorophenyl and amino groups contribute to its enhanced activity and selectivity compared to other similar compounds .

Properties

Molecular Formula

C18H17FN4O

Molecular Weight

324.4 g/mol

IUPAC Name

4-amino-1-(3-fluorophenyl)-3,7-dimethyl-7,8-dihydro-6H-pyrazolo[3,4-b]quinolin-5-one

InChI

InChI=1S/C18H17FN4O/c1-9-6-13-16(14(24)7-9)17(20)15-10(2)22-23(18(15)21-13)12-5-3-4-11(19)8-12/h3-5,8-9H,6-7H2,1-2H3,(H2,20,21)

InChI Key

FSIUUTRLHGCCKI-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C(=O)C1)C(=C3C(=NN(C3=N2)C4=CC(=CC=C4)F)C)N

Origin of Product

United States

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